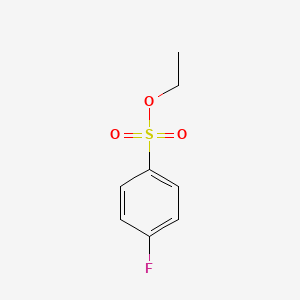

Ethyl p-fluorobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9FO3S |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 4-fluorobenzenesulfonate |

InChI |

InChI=1S/C8H9FO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |

InChI Key |

JXEAYXJUKCIYEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Significance of Sulfonate Esters in Organic Synthesis

Sulfonate esters are a crucial class of compounds in the field of organic synthesis, primarily valued for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.orgeurjchem.com A leaving group's efficacy is related to the stability of the anion that departs; since sulfonic acids are typically strong acids, their conjugate bases (sulfonates) are weak bases and thus very stable. wikipedia.org This stability makes the sulfonate group readily displaced by a wide range of nucleophiles.

The general structure of a sulfonic ester is R-SO₂-OR', where the RSO₃⁻ group is the leaving group. wikipedia.org Common examples of sulfonyl groups used in synthetic chemistry include tosylate (p-toluenesulfonate), mesylate (methanesulfonate), and triflate (trifluoromethanesulfonate). libretexts.orgrsc.org The conversion of an alcohol's hydroxyl group, which is a poor leaving group (OH⁻), into a sulfonate ester transforms it into a highly effective leaving group, thereby facilitating reactions that would otherwise not occur. libretexts.org

The synthetic utility of sulfonate esters is extensive. They are implicated in a wide array of transformations, including substitution, elimination, reduction, and transition-metal-catalyzed cross-coupling reactions. eurjchem.com For instance, the reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270) yields the corresponding sulfonate ester, which can then undergo substitution with various nucleophiles. wikipedia.org This two-step sequence is a standard method for converting alcohols into other functional groups with high stereochemical control, often proceeding with an inversion of configuration at the reaction center in Sₙ2 reactions. libretexts.org

Unique Aspects of Fluorine Substitution in Benzenesulfonate Systems

The introduction of a fluorine atom onto the benzene (B151609) ring of a benzenesulfonate (B1194179) ester, as seen in Ethyl p-fluorobenzenesulfonate, introduces distinct electronic properties that significantly modify the compound's reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect through induction. rsc.org This effect is crucial in the context of the benzenesulfonate system.

This electron-withdrawing nature of fluorine enhances the leaving group ability of the p-fluorobenzenesulfonate group compared to a non-fluorinated benzenesulfonate. The fluorine atom helps to stabilize the resulting sulfonate anion by delocalizing the negative charge, making it an even weaker base and, consequently, a better leaving group. wikipedia.org This increased reactivity makes p-fluorobenzenesulfonates particularly useful substrates in reactions where a highly efficient leaving group is required. acs.org

Furthermore, the incorporation of fluorine into organic molecules can profoundly influence their physical and biological properties, such as metabolic stability, membrane permeability, and binding affinity to enzyme targets. researchgate.netmdpi.comtcichemicals.com While this article does not delve into biological activity, from a chemical standpoint, the C-F bond is very strong and can alter the conformation and electronic distribution of the entire molecule. researchgate.net In the case of p-fluorobenzenesulfonates, the fluorine atom makes the aryl group more electron-deficient, which can be exploited in specific catalytic cycles, such as palladium-catalyzed carbonylation reactions where they have been shown to be more reactive than their tosylate counterparts. acs.org The unique properties imparted by fluorine continue to be a major focus of research, aiming to create novel molecules with tailored reactivity and characteristics. nih.govfu-berlin.deuni-muenster.denus.edu.sg

Historical Context and Evolution of Research on P Fluorobenzenesulfonate Derivatives

Established Synthetic Routes to p-Fluorobenzenesulfonates

The traditional methods for synthesizing p-fluorobenzenesulfonate esters, including the ethyl derivative, rely on two principal reaction types: the reaction of a sulfonyl chloride with a nucleophile and the direct esterification of a sulfonic acid.

The most common and versatile method for preparing sulfonate esters and related sulfonamides is the reaction of p-fluorobenzenesulfonyl chloride with a suitable nucleophile. xdbiochems.com This electrophilic sulfonyl chloride readily reacts with alcohols, phenols, or amines. xdbiochems.com The reaction involves the nucleophilic attack of the alcohol's or phenol's hydroxyl group, or the amine's nitrogen, on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding sulfonate ester or sulfonamide.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst. nih.govosti.gov For instance, various aryl p-fluorobenzenesulfonates have been synthesized by reacting p-fluorobenzenesulfonyl chloride with substituted phenols in the presence of a base. nih.govfrontiersin.org The synthesis of 4-(4-Fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate was achieved by reacting p-aminophenol with two equivalents of 4-fluorobenzenesulfonyl chloride in pyridine. iucr.org Similarly, the reaction of 2-(difluoromethyl)-N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide with various arylsulfonyl chlorides, including p-fluorobenzenesulfonyl chloride, in the presence of triethylamine and a catalytic amount of DMAP (4-dimethylaminopyridine), yields the corresponding sulfonate esters in good yields. nih.gov

The table below summarizes various sulfonylation reactions to produce p-fluorobenzenesulfonate derivatives.

| Nucleophile | Reagent | Base/Catalyst | Product | Yield | Reference |

| 2-(difluoromethyl)-N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | p-Fluorobenzenesulfonyl chloride | Et₃N, DMAP | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 4-fluorobenzenesulfonate | 69% | nih.govfrontiersin.org |

| p-Aminophenol | p-Fluorobenzenesulfonyl chloride | Pyridine | 4-(4-Fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate | - | iucr.org |

| Phenol (B47542) | p-Fluorobenzenesulfonyl chloride | - | Phenyl p-fluorobenzenesulfonate | - | researchgate.net |

| Polyethylene (B3416737) glycol | p-Fluorobenzenesulfonyl chloride | n-Butyllithium or Triethylamine | Polyethylene glycol bis(4-fluorobenzenesulfonate) | - | google.com |

Esterification provides an alternative route to sulfonate esters. This can involve the direct reaction of p-fluorobenzenesulfonic acid with an alcohol under acidic conditions or the reaction of its corresponding sulfonyl chloride with an alcohol, as described previously. The direct esterification of a sulfonic acid with an alcohol is an equilibrium-driven process, often requiring a strong acid catalyst and removal of water to drive the reaction to completion.

While direct esterification of p-fluorobenzenesulfonic acid is less commonly detailed in readily available literature compared to the sulfonyl chloride route, the principles are analogous to other esterification reactions. For example, solid acid catalysts are widely used for esterification, such as in the production of biodiesel from fatty acids. rsc.orgcsic.es These catalysts, including sulfonic acid-functionalized materials, facilitate the reaction between a carboxylic acid and an alcohol. rsc.orgbeilstein-journals.org Similarly, p-fluorobenzenesulfonic acid could be esterified with ethanol (B145695), likely using a strong acid catalyst like sulfuric acid or a heterogeneous acid catalyst.

The more prevalent method remains the reaction of p-fluorobenzenesulfonyl chloride with ethanol in the presence of a base, a process often referred to as alcoholysis of the sulfonyl chloride. This method is generally high-yielding and proceeds under mild conditions.

Novel Approaches and Enhanced Efficiency in Synthesis

To address the limitations of traditional methods, such as the use of stoichiometric bases and potentially harsh conditions, research has focused on developing novel catalytic systems and reaction conditions that improve efficiency, selectivity, and sustainability.

The use of heterogeneous catalysts in sulfonylation and esterification reactions offers significant advantages, including simplified product purification, catalyst recovery, and reusability. researchgate.netmdpi.com These solid-supported catalysts can replace homogeneous bases or acid catalysts, leading to cleaner reaction profiles and reduced waste. researchgate.net

One example is the use of CsF–Celite as an efficient and reusable heterogeneous catalyst for the sulfonylation of heteroatoms. researchgate.net This system provides a solid support for the fluoride anion, which acts as a base or activator in the reaction. Another important class of heterogeneous catalysts for esterification reactions is sulfonated solids. csic.es Materials like sulfonated zeolites, sulfonated carbons, and sulfonic acid-functionalized silicas have been successfully employed as solid acid catalysts. csic.esbeilstein-journals.orgmdpi.com These materials possess strong Brønsted acid sites (–SO₃H) that are effective in catalyzing esterification reactions, even in the presence of water. csic.esmdpi.com For instance, sulfonated hydrothermal carbon has shown high activity in the esterification of palmitic acid with methanol. csic.es

The optimization of catalyst systems is crucial for enhancing reaction rates and yields in sulfonate ester synthesis. This involves the fine-tuning of the catalyst's structural and electronic properties. For heterogeneous acid catalysts, factors such as the density and strength of acidic sites, pore size, and surface properties are tailored to maximize efficiency. mdpi.com For example, sulfonated zeolites can be produced by treating them with sulfuric acid to introduce strongly acidic sites while maintaining their crystalline structure. mdpi.com

Recent innovations include the development of novel catalyst systems that operate under milder conditions. A visible-light-mediated sulfonylation of alkenes using a catalytic amount of tris(4-methoxyphenyl)amine (B1353923) (TMPA) has been reported. acs.org This system forms an electron donor-acceptor (EDA) complex with sulfonyl chlorides, enabling the reaction to proceed under irradiation with blue light, representing a more sustainable alternative to heavy metal photocatalysts. acs.org In another approach, chlorosulfonic acid-treated hydroxyapatite (B223615) has been developed as a solid acid catalyst for microwave-assisted esterification, significantly intensifying the process. rsc.org Furthermore, palladium-catalyzed carbonylation reactions have been developed for aryl p-fluorobenzenesulfonates, demonstrating the utility of advanced transition-metal catalysis in the functionalization of these compounds. researchgate.netacs.org

| Catalyst System | Reaction Type | Key Features | Reference |

| CsF–Celite | Sulfonylation | Heterogeneous, reusable catalyst for sulfonylation of heteroatoms. | researchgate.net |

| Sulfonated Zeolites (e.g., H-ZSM-5) | Esterification | Heterogeneous acid catalyst with high thermal stability and strong acidic sites. | mdpi.com |

| Chlorosulfonic acid-treated hydroxyapatite | Esterification | Solid acid catalyst for efficient microwave-assisted esterification. | rsc.org |

| Tris(4-methoxyphenyl)amine (TMPA) | Visible-light Sulfonylation | Metal-free, photocatalytic system using an Electron Donor-Acceptor (EDA) complex. | acs.org |

| Chitosan@copper | C–H Sulfonylation | Biomass-derived heterogeneous copper catalyst for C-S coupling reactions. | mdpi.comresearchgate.net |

Synthesis of Precursors and Analogues of Ethyl p-Fluorobenzenesulfonate

The primary precursor for the synthesis of this compound and its analogues is p-fluorobenzenesulfonyl chloride . This key intermediate is typically prepared via the electrophilic chlorosulfonation of fluorobenzene (B45895) using chlorosulfonic acid. google.com The reaction introduces the sulfonyl chloride (-SO₂Cl) group onto the benzene (B151609) ring, with the para-substituted product being the major isomer due to the ortho,para-directing effect of the fluorine atom. A one-pot method has been described where fluorobenzene is first reacted with chlorosulfonic acid, and the resulting intermediate is then reduced in the same vessel to produce p-fluorothiophenol, highlighting the industrial relevance of p-fluorobenzenesulfonyl chloride. google.com

Analogues of this compound, such as other esters or sulfonamides, are readily synthesized from p-fluorobenzenesulfonyl chloride. As previously mentioned, a wide variety of aryl p-fluorobenzenesulfonates can be prepared by reacting the sulfonyl chloride with different substituted phenols. nih.govresearchgate.net For example, reacting p-fluorobenzenesulfonyl chloride with 4-(3-oxo-3-phenylprop-1-enyl)phenol in the presence of triethylamine yields the corresponding ester analogue. vulcanchem.com Similarly, polyethylene glycol bis(4-fluorobenzenesulfonate) is synthesized by reacting polyethylene glycol with p-fluorobenzenesulfonyl chloride. google.com These reactions underscore the utility of p-fluorobenzenesulfonyl chloride as a versatile building block for a diverse range of fluorinated sulfonate derivatives. xdbiochems.com

The p-Fluorobenzenesulfonate Moiety as a Superior Leaving Group

The effectiveness of a leaving group is paramount in many organic reactions, particularly in nucleophilic substitutions. The p-fluorobenzenesulfonate group has been identified as a highly effective leaving group, influencing the rate and outcome of such reactions.

Evaluation of Leaving Group Ability in Nucleophilic Substitution Reactions

The p-fluorobenzenesulfonate group's efficacy as a leaving group stems from the stability of the resulting anion. The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring enhances the delocalization of the negative charge on the sulfonate group through inductive and resonance effects. This stabilization lowers the energy of the transition state, thereby facilitating the departure of the leaving group.

In a study involving the reaction of cis-2,3-epoxy sulfonates, the strong leaving ability of the p-fluorobenzenesulfonyloxy group was noted. clockss.org This characteristic is crucial for promoting reactions such as rearrangements and the formation of enones. clockss.org Research has also demonstrated that the p-fluorobenzenesulfonate group readily reacts with nucleophiles, highlighting its excellent leaving group capability. evitachem.com

Comparison with Other Common Sulfonate Leaving Groups (e.g., Tosylate, Triflate)

The p-fluorobenzenesulfonate group is often compared to other common sulfonate esters like tosylate (p-toluenesulfonate) and triflate (trifluoromethanesulfonate) to gauge its relative reactivity.

Triflate is generally considered one of the best leaving groups due to the powerful electron-withdrawing inductive effect of the three fluorine atoms on the methyl group, which greatly stabilizes the resulting anion. pearson.comakjournals.com

Tosylate is a widely used and effective leaving group, with its stability arising from resonance delocalization across the benzene ring and the sulfonate group. pearson.commasterorganicchemistry.com

p-Fluorobenzenesulfonate exhibits reactivity that is often comparable to or slightly greater than tosylate. nih.gov The fluorine atom's electron-withdrawing nature makes the p-fluorobenzenesulfonate anion more stable than the tosylate anion. In a study on nickel-catalyzed cross-coupling reactions, p-fluorophenylsulfonate showed similar reactivity to triflate, achieving complete conversion in less than 5 hours, while tosylate was somewhat slower. nih.gov Another study on the palladium-catalyzed carbonylation of aryl arenesulfonates selected p-tolyl p-fluorobenzenesulfonate as a model substrate because its fluoro group makes it more reactive than p-tolyl tosylate. acs.org

Table 1: Comparison of Sulfonate Leaving Groups

| Leaving Group | Abbreviation | Relative Reactivity | Key Stabilizing Factor(s) |

|---|---|---|---|

| Trifluoromethanesulfonate | OTf | Very High | Strong inductive effect of CF3 group, resonance |

| p-Fluorobenzenesulfonate | OFs | High | Inductive effect of fluorine, resonance |

| p-Toluenesulfonate | OTs | Good | Resonance stabilization by the benzene ring |

| Methanesulfonate | OMs | Good | Inductive effect of the methyl group, resonance |

Role in Cyclization Reactions

The p-fluorobenzenesulfonate group has proven to be instrumental in mediating specific types of cyclization reactions, leading to the formation of valuable carbocyclic and heterocyclic structures.

Exo-Type Cyclization of Alkynyllithiums Mediated by p-Fluorobenzenesulfonates

A notable application of p-fluorobenzenesulfonates is in the exo-type cyclization of alkynyllithiums. In this process, an alkynyllithium species bearing a remote p-fluorobenzenesulfonate leaving group undergoes an intramolecular nucleophilic attack. The acetylide attacks the carbon atom bearing the sulfonate, leading to the formation of a cyclic compound.

Research has shown that alkynyllithiums derived from 3-butynyl and 6-heptynyl p-fluorobenzenesulfonates undergo this exo-type cyclization. researchgate.netacs.org This reaction proceeds through a carbenoid-chain process, which is initiated by the intramolecular displacement of the p-fluorobenzenesulfonate group. researchgate.net

Generation and Reactivity of Cycloalkylidene Carbenes

The exo-type cyclization of alkynyllithiums bearing a p-fluorobenzenesulfonate group serves as a method for generating highly reactive cycloalkylidene carbenes. acs.org For instance, the cyclization of the alkynyllithium derived from 3-butynyl p-fluorobenzenesulfonate yields a cyclopropylidene carbene, while the corresponding reaction with 6-heptynyl p-fluorobenzenesulfonate produces a cyclohexylidene carbene. researchgate.netacs.orgacs.org

These generated carbenes can then participate in a variety of subsequent reactions. For example, they can be trapped by alkenes like cyclohexene (B86901) to form spiropentanes, or they can rearrange to form other cyclic structures. researchgate.netacs.org

Participation in Transition-Metal Catalyzed Transformations

This compound and related p-fluorobenzenesulfonates are valuable substrates in transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

In nickel-catalyzed homocoupling reactions, aryl p-fluorophenylsulfonates have demonstrated reactivity similar to that of triflates, which are known to be highly reactive. nih.gov This suggests that the p-fluorobenzenesulfonate group is an excellent activating group for these transformations.

Furthermore, in palladium-catalyzed carbonylation reactions, aryl p-fluorobenzenesulfonates have been successfully employed to synthesize aryl carboxylic esters. acs.orgresearchgate.net A high-throughput screening of ligands identified a specific Josiphos ligand as being particularly effective for the carbonylation of various aryl p-fluorobenzenesulfonates and tosylates, tolerating a range of functional groups. acs.org The enhanced reactivity of p-tolyl p-fluorobenzenesulfonate compared to its tosylate counterpart was a key factor in its selection as a model substrate for these studies. acs.org

Palladium-Catalyzed Carbonylation of Aryl Arenesulfonates

Palladium-catalyzed carbonylation represents a crucial transformation in organic synthesis, allowing for the formation of aryl carboxylic acid derivatives. acs.org While the carbonylation of aryl halides is well-established, the use of aryl arenesulfonates like p-fluorobenzenesulfonates has required the development of specialized catalyst systems to overcome the inertness of the C(sp²)–O bond. acs.orgorganic-chemistry.org

Ligand Screening and Optimization for Carbonylation

The success of the palladium-catalyzed carbonylation of aryl arenesulfonates is highly dependent on the choice of ligand. acs.org Extensive high-throughput screening of a wide array of ligands, including ferrocenyl phosphines, biaryl diphosphines, phospholanes, N-heterocyclic carbenes (NHCs), and monodentate phosphines, was conducted to identify an effective catalyst system. acs.org The model substrate often used in these studies is p-tolyl p-fluorobenzenesulfonate, which is more reactive than the corresponding tosylate due to the presence of the fluoro group. acs.org

In a comprehensive screening of approximately 100 ligands, the Josiphos ligand 1 was identified as the most active, yielding 74% of the carbonylated product. acs.org Other ligands showed significantly less activity under the same conditions. For instance, binapine (7 ) gave a 28% yield, while the Josiphos analogue 2 , known to be effective for aryl chlorides, only produced a 13% yield. acs.org The widely used dppp (B1165662) ligand (14 ) showed no reactivity with the p-tolyl p-fluorobenzenesulfonate substrate. acs.org Among monodentate ligands, a phosphoramidite (B1245037) ligand (8 ) was the most effective, affording a 23% yield. acs.org

The general observation is that bulky and electron-rich ligands are favorable for the carbonylation process. acs.org However, these properties alone are not sufficient for high catalytic activity, as demonstrated by the varying performance within the Josiphos ligand family. acs.org

Optimization of reaction conditions, including solvent and base, was also critical. For the most effective ligand, Josiphos 1 , solvents like polyethylene glycol (PEG) 400, diphenyl ether, and o-xylene (B151617) were all found to be effective, with PEG 400 providing the highest yield. acs.org Further optimization of the ligand-to-palladium ratio, temperature, and carbon monoxide (CO) pressure revealed that the reaction proceeds efficiently at temperatures around 125-135 °C and does not require high CO pressures. acs.org

Table 1: Ligand Screening for the Palladium-Catalyzed Carbonylation of p-Tolyl p-Fluorobenzenesulfonate acs.org

| Ligand | Ligand Structure | Yield (%) |

| Josiphos 1 | Ferrocenyl phosphine (B1218219) | 74 |

| Binapine 7 | Biaryl diphosphine | 28 |

| Phosphoramidite 8 | Monodentate phosphine | 23 |

| Josiphos 2 | Ferrocenyl phosphine | 13 |

| Buchwald ligand 9 | Monodentate phosphine | ~6 |

| NHC 11 | N-heterocyclic carbene | ~6 |

| dppp 14 | Diphosphine | 0 |

| Reaction conditions: p-tolyl p-fluorobenzenesulfonate, Pd(OAc)₂, ligand, base, solvent, CO pressure, 135 °C, 12 h. Yields determined by HPLC. |

Substrate Scope and Functional Group Tolerance in Carbonylation

The optimized catalyst system, comprising a palladium precursor and the unique Josiphos ligand, demonstrates broad substrate scope and good functional group tolerance for the carbonylation of various aryl arenesulfonates. acs.org The system is effective for both electron-rich and electron-poor aryl p-fluorobenzenesulfonates and tosylates, with isolated yields reaching up to 90%. acs.orgnih.gov

The catalyst generally provides high yields (80-96%) for most p-fluorobenzenesulfonates at 135 °C. acs.org Substrates with electron-withdrawing groups tend to react slightly better than those with electron-donating groups; however, high yields (92-96%) were still obtained for p-fluorobenzenesulfonates bearing either neutral or electron-donating groups. acs.org

A variety of functional groups are well-tolerated, including alkoxy, cyano, fluoro, and ketone moieties. acs.org The reaction is also effective for ortho-substituted substrates. acs.org A notable observation was made with a chloro-substituted aryl arenesulfonate, where carbonylation occurred at both the C−Cl and C−O bonds, leading to diethyl terephthalate (B1205515) as the major product. acs.org This highlights the high reactivity of the catalyst system. acs.org

Table 2: Substrate Scope of Palladium-Catalyzed Carbonylation of Aryl Arenesulfonates acs.org

| Entry | Aryl Arenesulfonate | Product | Yield (%) |

| 1 | Phenyl p-fluorobenzenesulfonate | Ethyl benzoate | 96 |

| 2 | 4-Methoxyphenyl p-fluorobenzenesulfonate | Ethyl 4-methoxybenzoate | 92 |

| 3 | 4-Fluorophenyl p-fluorobenzenesulfonate | Ethyl 4-fluorobenzoate | 96 |

| 4 | 2-Methylphenyl p-fluorobenzenesulfonate | Ethyl 2-methylbenzoate | 93 |

| 5 | 4-Cyanophenyl p-fluorobenzenesulfonate | Ethyl 4-cyanobenzoate | 85 |

| 6 | 4-Acetylphenyl p-fluorobenzenesulfonate | Ethyl 4-acetylbenzoate | 80 |

| 7 | 4-Chlorophenyl p-fluorobenzenesulfonate | Diethyl terephthalate | 70 |

| 8 | p-Tolyl tosylate | Ethyl 4-methylbenzoate | 80 |

| Reaction conditions: Aryl arenesulfonate, Pd(OAc)₂, Josiphos ligand 1 , base, ethanol, CO pressure, 135 °C. Isolated yields. |

Mechanistic Aspects of C(sp²)-O Bond Activation

The catalytic cycle for the carbonylation of aryl halides is generally understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) center, followed by CO insertion to form an acyl palladium complex, and finally, alcoholysis to release the ester product and regenerate the catalyst. acs.orgdiva-portal.org The activation of the C(sp²)–O bond in aryl arenesulfonates is considered the challenging step, analogous to the activation of the C(sp²)–Cl bond in aryl chlorides. acs.org

The effectiveness of bulky and electron-rich ligands, such as the Josiphos family, suggests that these ligand characteristics facilitate the oxidative addition step by increasing the electron density on the palladium center. acs.org This increased electron density makes the metal more nucleophilic and thus more reactive towards the electrophilic C(sp²)–O bond of the sulfonate. The strong dependence of the reaction's success on the specific ligand structure indicates that subtle steric and electronic factors play a crucial role in stabilizing the active catalytic species and promoting the desired bond activation. acs.org

Detailed mechanistic studies, including kinetic analysis and the isolation of intermediates, point to the C–H activation (in related C-H functionalization reactions) or oxidative addition as the rate-determining step. rsc.orgrsc.org The specific ligand can influence the reaction pathway, for example, by triggering the formation of more reactive cationic palladium species. rsc.org While the full mechanistic picture for the carbonylation of this compound is complex, the initial oxidative addition of the C(sp²)–O bond to the Pd(0) complex is the critical initiating event. diva-portal.org

Nickel-Catalyzed Cross-Coupling Reactions Involving Carbon-Oxygen Bonds

Nickel catalysts have emerged as powerful tools for cross-coupling reactions that involve the cleavage of traditionally unreactive carbon-oxygen bonds in molecules like aryl arenesulfonates. nih.govresearchgate.net These methods provide a valuable alternative to palladium-catalyzed reactions, often with complementary reactivity and at a lower cost. montana.edu Nickel's smaller atomic size and greater nucleophilicity allow it to effectively activate less reactive carbon electrophiles. researchgate.net

The homocoupling of aryl sulfonates to form symmetrical biaryls can be achieved using zero-valent nickel catalysts generated in situ. datapdf.com For instance, the homocoupling of p-carbomethoxyphenyl p-fluorobenzenesulfonate proceeds in high yield, demonstrating reactivity comparable to that of the corresponding triflate. datapdf.com

More significantly, nickel catalysts are highly effective in cross-coupling reactions. The Suzuki-Miyaura coupling of aryl arenesulfonates (including tosylates and mesylates) with arylboronic acids is a prominent example. montana.edumdpi.com Early work demonstrated that NiCl₂(dppf) could catalyze this transformation in the presence of a zinc reducing agent. researchgate.net Subsequent developments have led to more practical systems, such as those using Ni(COD)₂ with tricyclohexylphosphine (B42057) (PCy₃), which can effect the coupling at room temperature. researchgate.net

The reactivity of aryl sulfonates in nickel-catalyzed couplings is comparable to that of aryl chlorides. mdpi.com This is highlighted in competitive experiments where intramolecular coupling can occur at both a C-Cl bond and a C-O(tosyl) bond. mdpi.com The choice of ligand is crucial, with bulky phosphines like PCy₃ often proving effective. researchgate.net The mechanism is believed to involve the oxidative addition of the aryl sulfonate's C-O bond to a Ni(0) complex, a step that is often rate-determining. acs.org These nickel-catalyzed methods have expanded the toolkit for constructing C-C bonds, making stable and readily available phenol derivatives like this compound valuable substrates in organic synthesis. montana.edu

Applications of Ethyl P Fluorobenzenesulfonate in Advanced Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Syntheses

The strategic placement of the ethyl sulfonate and p-fluorophenyl groups allows for sequential and selective transformations, making ethyl p-fluorobenzenesulfonate a crucial component in the multi-step synthesis of elaborate organic molecules.

Precursor in the Synthesis of Complex Organic Scaffolds

This compound serves as a precursor in the synthesis of various complex organic scaffolds. For instance, it is utilized in the creation of dihydrobenzofuranone cores, which are important structural motifs in many biologically active compounds. The synthesis involves the coupling of the phenolic oxygen of a substituted 2-hydroxyacetophenone (B1195853) with 4-fluorobenzenesulfonyl chloride to complete the scaffold. This methodology highlights the role of the p-fluorobenzenesulfonate group in facilitating the construction of these intricate systems.

Furthermore, research has demonstrated the use of aryl p-fluorobenzenesulfonates in palladium-catalyzed carbonylation reactions to produce aryl carboxylic esters. researchgate.net This transformation provides a pathway to introduce carboxylic acid derivatives into complex molecules, showcasing the versatility of the p-fluorobenzenesulfonate group as a leaving group in cross-coupling reactions. researchgate.net The development of efficient catalyst systems has enabled the carbonylation of various aryl arenesulfonates with good functional group tolerance. acs.org

Strategic Integration into Asymmetric Synthesis Methodologies

While direct and extensive research on the strategic integration of this compound into asymmetric synthesis methodologies is not broadly documented in the provided results, the principles of using sulfonate esters in asymmetric synthesis are well-established. Sulfonates can act as effective leaving groups in asymmetric transformations, and the electronic properties of the p-fluorophenyl group can influence the stereochemical outcome of reactions.

For example, in the context of asymmetric catalysis, the choice of the sulfonate leaving group can be critical. While specific examples involving this compound are not detailed, the related compound, trifluoromethyl 4-fluorobenzenesulfonate, has been identified as an effective reagent in asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, although with moderate enantioselectivity. mdpi.com This suggests that the fluorinated benzenesulfonate (B1194179) moiety can participate in stereoselective bond-forming reactions.

Derivatization for Functional Molecule Construction

The reactivity of the sulfonate ester group in this compound allows for its derivatization to construct a wide array of functional molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Sulfonate-Containing Compounds

This compound is a key starting material for the synthesis of novel compounds containing the sulfonate functional group. Research has shown its use in the preparation of a variety of sulfonate esters by reacting it with different alcohol precursors. This approach has been employed to synthesize novel capsaicin (B1668287) derivatives containing a sulfonic acid esters moiety, which have been evaluated for their biological activities. frontiersin.orgnih.gov

In another example, new arylamide derivatives possessing a sulfonate moiety were synthesized and evaluated as steroid sulfatase enzyme inhibitors. nih.gov The synthesis involved the reaction of a phenolic intermediate with an appropriate sulfonyl chloride, a reaction pattern analogous to the derivatization of this compound. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonate moiety have been synthesized and tested for their antibacterial activity. mdpi.com These examples underscore the importance of the sulfonate group in modulating the biological properties of organic molecules.

The following table summarizes some examples of novel sulfonate-containing compounds derived from precursors analogous to this compound and their potential applications.

| Compound Class | Precursor Type | Application/Activity |

| Capsaicin Derivatives | Phenolic Precursors | Antibacterial, Insecticidal frontiersin.orgnih.gov |

| Arylamide Derivatives | Phenolic Precursors | Steroid Sulfatase Inhibition nih.gov |

| 1,3,4-Oxadiazole Derivatives | Alcoholic Intermediates | Antibacterial mdpi.com |

| Naphthoquinone Sulfonate Esters | Naphthoquinone Precursors | Antiviral (Anti-Chikungunya) scielo.br |

Applications in the Preparation of Trifluoromethoxylation Reagents

A significant application of fluorinated benzenesulfonates is in the development of reagents for trifluoromethoxylation, a crucial transformation in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group. While the ethyl ester itself is not the direct reagent, the core structure is paramount. Research has shown that trifluoromethyl 4-fluorobenzenesulfonate is a highly effective reagent for trifluoromethoxylation reactions. mdpi.com This highlights the role of the 4-fluorobenzenesulfonate group in stabilizing and delivering the trifluoromethoxy moiety. The synthesis of such reagents often involves the reaction of the corresponding sulfonyl chloride with a source of the trifluoromethoxy group.

Reactivity in Specific Bond-Forming Reactions

The p-fluorobenzenesulfonate group is an excellent leaving group, making this compound a valuable substrate in various bond-forming reactions, particularly in cross-coupling chemistry.

Research has demonstrated that aryl p-fluorobenzenesulfonates can participate in nickel-catalyzed homocoupling reactions. nih.gov However, the reactivity can be influenced by other substituents on the aromatic ring. For instance, sulfonates with lower reduction potentials, such as aryl p-fluorobenzenesulfonates, tend to exhibit lower levels of reductive side-products compared to those with more electron-withdrawing groups. nih.gov

Furthermore, palladium-catalyzed carbonylation of aryl p-fluorobenzenesulfonates has been successfully employed to synthesize aryl carboxylic esters. researchgate.netacs.org This reaction showcases the utility of the p-fluorobenzenesulfonate group in facilitating the formation of carbon-carbon bonds under catalytic conditions. The efficiency of this transformation is highly dependent on the choice of ligand, with Josiphos-type ligands showing particular promise. acs.org

The reactivity of aryl arenesulfonates in cross-coupling reactions provides a powerful tool for the construction of complex molecules from readily available starting materials.

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While cross-coupling reactions are a cornerstone of C-C bond formation, other methodologies provide essential pathways to valuable molecular architectures. One such area is palladium-catalyzed carbonylation, which introduces a carbonyl group (CO) into a molecule, effectively creating a new carbon-carbon bond. Aryl arenesulfonates, including p-fluorobenzenesulfonates, have been investigated as substrates for these reactions. acs.org The C(sp²)−O bond of the sulfonate, while generally robust, can be activated by specific palladium catalyst systems. acs.orgnih.gov

Research into the carbonylation of aryl arenesulfonates has utilized p-tolyl p-fluorobenzenesulfonate as a model substrate due to the fluoro-group enhancing reactivity compared to the analogous p-tolyl tosylate. acs.org In these studies, various bidentate and monodentate phosphine (B1218219) ligands were screened to identify an efficient catalyst system for the conversion to the corresponding carboxylic ester. The reaction involves the oxidative addition of the C-O bond to a Pd(0) center, followed by CO insertion and reductive elimination. acs.org

The Josiphos ligand 1 was found to be particularly effective, affording the carbonylated product in high yield. acs.org The results highlight the critical role of the ligand in enabling the activation of the strong C-O bond. While the specific substrate in the optimization study was the p-tolyl ester, the reactivity is characteristic of the p-fluorobenzenesulfonate leaving group, indicating that this compound would participate in similar transformations at the aryl-oxygen bond.

Table 1: Ligand Screening for the Pd-Catalyzed Carbonylation of p-Tolyl p-Fluorobenzenesulfonate acs.org This interactive table summarizes the performance of various ligands in the palladium-catalyzed carbonylation of a model p-fluorobenzenesulfonate substrate. Click on column headers to sort the data.

| Ligand Type | Ligand Name/Number | Yield (%) |

| Ferrocenyl Phosphine | Josiphos 1 | 74 |

| Ferrocenyl Phosphine | Josiphos 2 | 13 |

| Biaryl Diphosphine | Binapine 7 | 28 |

| Phospholane | (Not specified) | <5 |

| Phosphoramidite (B1245037) | 8 | 23 |

| Monodentate Phosphine | Buchwald Ligand 9 | <5 |

| N-Heterocyclic Carbene | NHC 11 | <5 |

| Bidentate Phosphine | dppp (B1165662) 14 | 0 |

Reaction conditions involved using p-tolyl p-fluorobenzenesulfonate as the substrate with a palladium precursor and the specified ligand. acs.org

Applications in Fluorination and Trifluoromethoxylation Chemistry

The involvement of this compound in fluorination and trifluoromethoxylation chemistry is primarily based on the role of the p-fluorobenzenesulfonate moiety as a leaving group or as a structural component in larger, functional molecules.

Fluorination Reactions

In nucleophilic fluorination, a good leaving group is required to be displaced by a fluoride (B91410) ion. Sulfonates are excellent leaving groups, and p-fluorobenzenesulfonates are no exception. The electron-withdrawing nature of the sulfonyl group and the fluorine atom on the benzene (B151609) ring enhances the stability of the resulting sulfonate anion, facilitating the nucleophilic attack. For instance, ponytail (PT) sulfonates like pentafluorobenzenesulfonate have been studied as leaving groups in nucleophilic 18F-fluorination for PET imaging applications, demonstrating their utility in activating substrates for fluorination. lookchem.com Although direct examples detailing the use of this compound as a fluorination precursor are not prominent in the literature, its chemical properties make it a suitable candidate for activating alcohols (after conversion to the corresponding sulfonate ester) toward substitution with fluoride sources like TBAF or AgF. nih.gov

In some synthetic contexts, molecules containing the p-fluorobenzenesulfonate group are synthesized as final products or stable intermediates. For example, various pyrazolecarbamide derivatives incorporating a 4-fluorobenzenesulfonate moiety have been synthesized and evaluated for their biological activities. frontiersin.orgnih.gov In these cases, the sulfonate is part of the core structure rather than a reagent for fluorination.

Trifluoromethoxylation Chemistry

Direct trifluoromethoxylation involves the introduction of the -OCF₃ group. While reagents specifically designed for this purpose exist, this compound itself is not a direct trifluoromethoxylating agent. However, a closely related compound, trifluoromethyl 4-fluorobenzenesulfonate, has been identified as an effective reagent for trifluoromethoxylation reactions, highlighting the role of the benzenesulfonate scaffold in developing such reagents. mdpi.com The development of trifluoromethoxylation reagents is an active area of fluorine chemistry. acs.orgsioc-journal.cn

The application of this compound in this field is therefore indirect, primarily serving as a stable building block or a precursor whose sulfonate group can be functionalized, rather than as a source of fluorine or a trifluoromethoxy group.

Spectroscopic and Structural Elucidation of Ethyl P Fluorobenzenesulfonate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering deep insights into the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Confirmation and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of ethyl p-fluorobenzenesulfonate derivatives. In ¹H NMR spectra, the ethyl group protons typically appear as a characteristic quartet and triplet, while the aromatic protons exhibit complex splitting patterns due to fluorine coupling. For instance, in a series of pyrazolecarbamide derivatives containing a p-fluorobenzenesulfonate moiety, the aromatic protons on the fluorobenzenesulfonate ring appear as multiplets in the range of δ 7.05-8.33 ppm. nih.gov The methyl protons of the ethyl group in related sulfonated compounds are also readily identifiable. researchgate.net

¹³C NMR complements this by providing information on the carbon skeleton. The carbon atoms of the ethyl group and the aromatic ring resonate at distinct chemical shifts. For example, in 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 4-fluorobenzenesulfonate, the carbon signals are well-resolved, with the aromatic carbons appearing between δ 116.65 and 166.37 ppm, the latter being a doublet due to coupling with the fluorine atom. nih.gov

Conformational analysis, which examines the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. For related N-cyclohexyl 4-fluorobenzenesulfonamide, the dihedral angles between the phenyl and cyclohexyl rings have been determined to be between 37.91–40.29°, indicating specific conformational preferences. While detailed conformational studies on this compound itself are not extensively reported in the provided results, the principles of using coupling constants and NOE (Nuclear Overhauser Effect) data from 2D NMR experiments would be applicable to determine the preferred orientation of the ethyl group relative to the benzene (B151609) ring. acs.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a p-Fluorobenzenesulfonate Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Aromatic CH | 7.88–7.80 (m, 2H) | 131.69, 131.59 | nih.gov |

| Aromatic CH | 7.18–7.07 (m, 2H) | 116.96, 116.73 | nih.gov |

| Aromatic C-F | - | 166.37 (d, J=259.6 Hz) | nih.gov |

| Aromatic C-S | - | 131.69 | nih.gov |

| Methyl CH₃ | 4.00 (s, 3H) | 39.90 | nih.gov |

| Note: Data corresponds to 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 4-fluorobenzenesulfonate (T5). The ethyl group signals would be expected in the typical upfield regions for ethyl esters. |

¹⁹F NMR for Elucidating Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. researchgate.net For this compound derivatives, the ¹⁹F NMR spectrum typically shows a single resonance for the para-fluorine atom. The chemical shift of this signal is sensitive to the electronic nature of the rest of the molecule. acs.org In studies of related fluorinated compounds, the ¹⁹F NMR signal for a para-fluorine on a benzenesulfonamide (B165840) ring appears as a singlet around δ -113 ppm. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine atom, which is a key structural feature of these compounds. dcu.ie The absence of fluorine in most biological systems makes ¹⁹F NMR a background-free method for studying fluorinated molecules in complex environments. researchgate.net

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. Several crystal structures of derivatives containing the 4-fluorobenzenesulfonate moiety have been determined. orcid.orggrowkudos.com For example, the crystal structure of (E)-2-[4-(Diethylamino)styryl]-1-methylquinolinium 4-fluorobenzenesulfonate monohydrate has been reported, providing detailed insights into its three-dimensional arrangement. orcid.org In another example, the single-crystal X-ray diffraction of a pyrazole (B372694) carbamide derivative confirmed the presence of the sulfonate structure. nih.govfrontiersin.org These studies are crucial for understanding the solid-state packing and non-covalent interactions, such as hydrogen bonding, which can influence the physical properties of the material.

Interactive Table 2: Selected Crystallographic Data for a p-Fluorobenzenesulfonate Derivative

| Parameter | Value | Reference |

| Compound Name | 7-Amino-5,8-dioxo-5,8-dihydronaphthalen-1-yl-4-fluorobenzenesulfonate | scielo.br |

| Crystal System | Not specified | scielo.br |

| Space Group | Not specified | scielo.br |

| C-S Bond Length (Å) | ~1.76 (in related structures) | |

| S-N Bond Length (Å) | ~1.63 (in related sulfonamides) | |

| Note: Specific crystallographic data for this compound was not available in the search results. The data presented is for related structures. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous determination of the molecular formula. For various derivatives of p-fluorobenzenesulfonate, HRMS has been used to confirm their calculated molecular formulas. nih.govfrontiersin.orgnih.gov For example, the HRMS (ESI-TOF) analysis of (E)-4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenyl 4-fluorobenzenesulfonate showed a found [M+H]⁺ ion at m/z 338.0496, which is in close agreement with the calculated value of 338.0498 for C₁₅H₁₃FNO₅S. nih.gov

In addition to providing the molecular formula, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. In-source fragmentation can sometimes occur, and understanding these pathways is crucial for correct data interpretation. nih.gov While specific fragmentation patterns for this compound were not detailed, the general principles of fragmentation for sulfonates and fluorinated aromatic compounds would apply, often involving cleavage of the ester bond and fragmentation of the aromatic ring. nih.govmit.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound derivatives, characteristic IR absorption bands are expected for the sulfonyl group (S=O), the C-O and C-C bonds of the ethyl group, and the aromatic ring. The S=O stretching vibrations are particularly strong and appear in the region of 1350-1160 cm⁻¹. scielo.br For instance, in 7-amino-5,8-dioxo-5,8-dihydronaphthalen-1-yl-4-fluorobenzenesulfonate, a strong band is observed at 1355 cm⁻¹. scielo.br

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π-π* transitions of the benzene ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. The study of novel poly(arylene ether) copolymers containing fluorinated units demonstrates the use of UV-Vis spectroscopy to characterize their chemical structure and photoisomeric properties. researchgate.net

Interactive Table 3: Spectroscopic Data for a Naphthoquinone Sulfonate Ester Derivative

| Spectroscopic Technique | Characteristic Peaks/Values | Reference |

| IR (KBr, cm⁻¹) | 1355 (S=O), 1615, 1688 (C=O), 3350 (N-H) | scielo.br |

| ¹H NMR (DMSO-d₆, δ, ppm) | 5.81 (s, 1H), 7.05 (s, 2H), 7.31 (dd, 1H), 7.45-7.51 (m, 2H), 7.78-7.83 (m, 1H), 7.92-7.97 (m, 3H) | scielo.br |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 101.9, 117.4 (d, J=23.0 Hz), 123.6, 125.3, 127.5, 131.6 (d, J=3.0 Hz), 132.1 (d, J=10.0 Hz), 136.0, 146.6, 151.4, 166.1 (d, J=253.0 Hz), 179.8, 180.4 | scielo.br |

| HRMS (m/z) | [M+H]⁺ Calcd: 370.0156, Found: 370.0154 | scielo.br |

| Note: Data corresponds to 7-Amino-5,8-dioxo-5,8-dihydronaphthalen-1-yl-4-fluorobenzenesulfonate (11d). |

Computational and Theoretical Chemistry Studies on Ethyl P Fluorobenzenesulfonate

Density Functional Theory (DFT) Calculations

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost.

Optimized Geometries and Energetic Profiles

For Ethyl p-fluorobenzenesulfonate, DFT calculations would be employed to find the molecule's lowest energy structure, known as the optimized geometry. This would involve determining the precise bond lengths, bond angles, and dihedral angles. Furthermore, the energetic profile could be explored by calculating the energies of different conformers or isomers, providing insight into the molecule's flexibility and stability. At present, specific data on these properties for this compound is not available in published research.

Elucidation of Reaction Mechanisms and Transition States

DFT is also instrumental in studying chemical reactions. For this compound, this could involve modeling its reactions, such as nucleophilic substitution, to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and mechanism of its chemical transformations. Studies on similar benzenesulfonate (B1194179) compounds have utilized these methods to propose reaction pathways, but specific data for the ethyl p-fluoro derivative is lacking. acs.org

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Predicting Reactivity and Regioselectivity

Analysis of the HOMO and LUMO energies and their spatial distribution in this compound would allow for predictions about its reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The locations of these orbitals on the molecule would indicate the likely sites for electrophilic or nucleophilic attack. While this is a standard application of FMO theory, specific HOMO-LUMO energy values and orbital plots for this compound are not documented in the literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of a wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, offering insights into bonding and delocalization effects.

Prediction of Spectroscopic Parameters

Currently, there is a notable absence of publicly available research dedicated to the computational prediction of spectroscopic parameters for this compound. Extensive searches of scholarly databases have not yielded any studies reporting theoretical calculations of its nuclear magnetic resonance (NMR), infrared (IR), Raman, or ultraviolet-visible (UV-Vis) spectra.

Such computational studies, typically employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in complementing experimental spectroscopic data. They allow for the assignment of vibrational modes, prediction of chemical shifts, and understanding of electronic transitions. The lack of this theoretical data for this compound presents an opportunity for future research to provide a deeper understanding of its molecular structure and properties.

Studies on Non-Linear Optical (NLO) Properties

Similar to the prediction of spectroscopic parameters, there is no available scientific literature detailing theoretical or experimental investigations into the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching.

Computational chemistry plays a crucial role in the design and screening of potential NLO materials by calculating key parameters such as electric dipole moments (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. The investigation of these properties for this compound through quantum chemical calculations could reveal its potential for NLO applications and guide the synthesis of new related materials with enhanced NLO responses. However, at present, no such computational studies have been published.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The traditional synthesis of sulfonate esters often involves the use of sulfonyl chlorides, which can be corrosive, and organic bases in chlorinated solvents. researchgate.net Future research is increasingly focused on developing more environmentally benign synthetic pathways. A primary direction is the exploration of catalytic methods that avoid stoichiometric and hazardous reagents. For instance, research into the direct sulfonylation of alcohols using sulfonic acids with recyclable, solid acid catalysts presents a promising green alternative. Another avenue involves harnessing hydrogen atom transfer photocatalysis to activate precursors that can then react with sulfur dioxide to form sulfinates, which are versatile building blocks for sulfonate esters. researchgate.net The development of one-pot syntheses from readily available starting materials like thiols and alcohols, potentially using reusable nanocatalysts or electrochemical methods, represents a significant step towards sustainability. rsc.org

Key areas for future investigation include:

Catalyst Development: Designing robust, reusable heterogeneous catalysts to replace homogeneous systems.

Alternative Reagents: Investigating the use of less hazardous sulfonating agents, such as N-fluorobenzenesulfonimide (NFSI) with catalytic potassium fluoride (B91410), which can operate under mild conditions. researchgate.net

Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents like ionic liquids or supercritical fluids.

Ultrasound-Assisted Synthesis: Exploring the use of ultrasound irradiation to accelerate reaction times and improve yields, thereby reducing energy consumption.

Exploration of Novel Catalytic Transformations

The p-fluorobenzenesulfonate group is an effective leaving group, making Ethyl p-fluorobenzenesulfonate a valuable electrophile in various catalytic cross-coupling reactions. While tosylates and triflates are more commonly used, fluorobenzenesulfonates offer a different reactivity profile and cost-effectiveness.

A significant emerging application is in palladium-catalyzed carbonylation reactions to synthesize aryl carboxylic esters. acs.org Research has demonstrated that a unique Josiphos ligand is key to successfully carbonylating aryl p-fluorobenzenesulfonates, working effectively for both electron-rich and electron-poor substrates with high yields. acs.orgacs.org For example, the reaction of a related aryl p-fluorobenzenesulfonate with ethanol (B145695) can yield the corresponding ethyl ester in up to 96%. acs.org

Future research in this area should focus on:

Expanding Reaction Scope: Applying this compound to other cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, where aryl sulfonates are known to be viable substrates.

Ligand Design: Developing new, more efficient, and general phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands specifically tailored for the activation of the C–O bond in fluorobenzenesulfonates. acs.org

Mechanism Elucidation: Using kinetic and computational studies to gain a deeper understanding of the oxidative addition step, which is crucial for optimizing catalyst systems.

Asymmetric Catalysis: Developing enantioselective transformations using chiral catalysts where the sulfonate acts as a leaving group to create stereogenic centers.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| p-Tolyl p-fluorobenzenesulfonate | Ethyl 4-methylbenzoate | 96 | Pd(OAc)₂, Josiphos ligand 1, NaOAc, EtOH, 135°C, 12h |

| Phenyl p-fluorobenzenesulfonate | Ethyl benzoate | 95 | Pd(OAc)₂, Josiphos ligand 1, NaOAc, EtOH, 135°C, 12h |

| 4-Methoxyphenyl p-fluorobenzenesulfonate | Ethyl 4-methoxybenzoate | 92 | Pd(OAc)₂, Josiphos ligand 1, NaOAc, EtOH, 135°C, 12h |

| 4-Chlorophenyl p-fluorobenzenesulfonate | Diethyl terephthalate (B1205515) | 70 | Pd(OAc)₂, Josiphos ligand 1, NaOAc, EtOH, 135°C, 12h |

Potential in Advanced Materials Science

The incorporation of sulfonate ester groups into polymer backbones is a burgeoning area of materials science. unifr.ch These groups can act as hydrolyzable or thermolyzable points of degradation, offering a strategy to create "degradable polyethylene-like" materials. unifr.ch The synthesis of aliphatic poly(sulfonate ester)s via Acyclic Diene Metathesis (ADMET) polymerization has been demonstrated, opening the door to new materials with tailored properties. unifr.ch

The specific structure of this compound suggests its potential as a monomer or a modifying agent in polymer synthesis. The presence of the fluorinated aromatic ring could impart desirable properties such as high thermal stability, low dielectric constant, and specific electronic characteristics, which are sought after in high-performance polymers for electronics and aerospace applications. agruni.edu.geresearchgate.net

Future research directions include:

Polymer Synthesis: Investigating the use of difunctional analogues of this compound in step-growth polymerization to create novel poly(sulfonate ester)s. unifr.ch

Copolymerization: Exploring the copolymerization of sulfonate ester-containing monomers with other monomers to fine-tune material properties like mechanical strength, thermal stability, and degradation rate.

Surface Modification: Using this compound to functionalize material surfaces, imparting hydrophobicity or specific binding capabilities.

Ion-Conducting Materials: Synthesizing highly sulfonated polymers, potentially derived from fluorobenzenesulfonate precursors, for applications in fuel cell membranes or ion-exchange resins. agruni.edu.ge

Computational Design and Prediction of New Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules like this compound. mdpi.com Detailed computational studies have been performed on the hydrolysis mechanisms of sulfonate esters, helping to resolve whether the reactions proceed through a concerted or a stepwise pathway. acs.org Such studies provide invaluable insights that are difficult to obtain through experimental means alone. acs.org

For this compound, computational modeling can be employed to:

Predict Reaction Pathways: Model potential energy surfaces for novel catalytic transformations to identify the most likely reaction mechanisms and transition states. acs.org This can accelerate the discovery of new catalysts and reaction conditions.

Design Novel Reagents: Computationally screen derivatives of this compound with different substituents to predict their reactivity as electrophiles or leaving groups in cross-coupling reactions. nih.gov

Understand Spectroscopic Properties: Simulate FT-IR and UV-Vis spectra to aid in the characterization of new compounds and materials derived from the parent molecule. mdpi.com

Guide Catalyst Development: Model the interaction between the sulfonate ester and a metal catalyst, providing insights into ligand effects and the geometry of the active catalytic species. nih.gov

| Area of Study | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Hydrolysis Mechanism | DFT, Potential Energy Surfaces | Provides evidence for a concerted reaction mechanism over a stepwise one for a series of aryl benzenesulfonates. | acs.org |

| Polymer Breakdown | Ab initio quantum chemistry | Calculations show that hydroxyl radicals are most likely to add to the carbon bonded to sulfur in polystyrene sulfonate. | osti.govosti.gov |

| Monomer Reactivity | DFT (B3LYP) | Evaluates the susceptibility of vinyl groups to radical attack and the effect of the sulfonate group as a dopant. | mdpi.com |

| Deoxyfluorination Mechanism | Computational Studies | Implicates a similar mechanism for the deoxyfluorination of various aryl sulfonate electrophiles, including triflates and fluorosulfonates. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. nih.govbeilstein-journals.org The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow systems.

Future research will likely focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially using packed-bed reactors containing immobilized catalysts or reagents, such as a polymer-supported sulfonic acid. acs.org This would allow for safer handling of reagents and easier product purification.

Telescoped Reactions: Integrating the synthesis of this compound directly with subsequent transformations in a multi-step continuous flow setup. For example, the output from a synthesis reactor could be fed directly into a second reactor for a palladium-catalyzed carbonylation or another cross-coupling reaction.

Automated Optimization: Utilizing automated flow systems with in-line analytical tools (e.g., HPLC, IR, NMR) to rapidly screen reaction conditions (temperature, pressure, residence time, catalyst loading) and optimize the synthesis and application of the compound. beilstein-journals.org

Process Intensification: Leveraging the expanded processing windows of flow chemistry (e.g., superheating solvents) to accelerate reaction rates and improve efficiency, potentially reducing reaction times from hours to minutes. beilstein-journals.org

Q & A

Q. What statistical methods are optimal for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use benchmark dose (BMD) modeling to derive toxicity thresholds. Apply Akaike Information Criterion (AIC) to select best-fit models (e.g., log-logistic, Hill equation). Report confidence intervals to address variability .

Data Presentation & Validation

Q. How should raw data from sulfonate ester experiments be processed and presented to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.